molecular formula C11H18N2O2 B4777098 NN'-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE

NN'-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE

Cat. No.: B4777098
M. Wt: 210.27 g/mol
InChI Key: GPJYNGZPTDTXHY-UHFFFAOYSA-N
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Description

NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE is an organic compound characterized by the presence of two prop-2-en-1-yl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE typically involves the reaction of pentanediamide with prop-2-en-1-yl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Epoxides, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecule. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN’-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE stands out due to its specific structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.

Properties

IUPAC Name

N,N'-bis(prop-2-enyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-8-12-10(14)6-5-7-11(15)13-9-4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJYNGZPTDTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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